molecular formula C9H12F6O B1461097 2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol CAS No. 1803607-93-3

2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol

Cat. No.: B1461097
CAS No.: 1803607-93-3
M. Wt: 250.18 g/mol
InChI Key: RDKWATKODUXRBU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol is an organic compound with the molecular formula C9H12F6O. It is characterized by the presence of trifluoromethyl groups attached to both the cyclohexyl ring and the ethan-1-ol moiety. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol typically involves the reaction of trifluoromethylated cyclohexanone derivatives with appropriate reducing agents. One common method includes the reduction of 2,2,2-trifluoro-1-(4-trifluoromethyl)cyclohexanone using sodium borohydride (NaBH4) in an alcohol solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction reactions, optimized for yield and purity, and conducted in batch or continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol is largely dependent on its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-methylphenyl)ethanol
  • 2,2,2-Trifluoro-1-(9-anthryl)ethanol
  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

Uniqueness

2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h5-7,16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKWATKODUXRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(F)(F)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol
Reactant of Route 2
2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol
Reactant of Route 3
2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol
Reactant of Route 4
2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol
Reactant of Route 5
2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol
Reactant of Route 6
2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol

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